molecular formula C7H8ClNO B1356815 2-Chloro-1-(pyridin-3-yl)ethanol CAS No. 174615-69-1

2-Chloro-1-(pyridin-3-yl)ethanol

Cat. No.: B1356815
CAS No.: 174615-69-1
M. Wt: 157.6 g/mol
InChI Key: LCBCRIBFOZSPJL-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8ClNO It is a chlorinated derivative of pyridine, featuring a hydroxyl group and a chlorine atom attached to an ethyl chain

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(pyridin-3-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain metal ions such as FeII, CoII, and NiII, forming complexes that exhibit catalytic properties . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, it has been noted to have antimicrobial and antiviral activities, which can impact cell viability and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular pathways. The compound’s ability to form complexes with metal ions also plays a role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function. Observations from in vitro and in vivo studies indicate that the compound can have lasting effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its potential therapeutic applications and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity in different biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the use of 3-pyridylmagnesium bromide, which reacts with ethylene oxide to form the corresponding alcohol. This intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 1-(pyridin-3-yl)ethanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-(pyridin-3-yl)acetaldehyde or 2-chloro-1-(pyridin-3-yl)acetone.

    Reduction: Formation of 1-(pyridin-3-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(pyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)ethanol: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    2-Chloro-1-(pyridin-2-yl)ethanol: The chlorine and hydroxyl groups are attached to different positions on the pyridine ring, leading to variations in chemical behavior.

    2-Chloro-1-(pyridin-4-yl)ethanol: Similar structure but with the chlorine and hydroxyl groups attached to the 4-position of the pyridine ring.

Uniqueness

2-Chloro-1-(pyridin-3-yl)ethanol is unique due to the specific positioning of the chlorine and hydroxyl groups, which influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBCRIBFOZSPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592421
Record name 2-Chloro-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174615-69-1
Record name 2-Chloro-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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